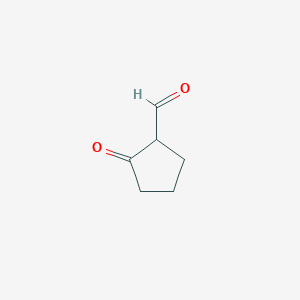

2-OXOCYCLOPENTANE-1-CARBALDEHYDE

CAS No.: 1192-54-7

Cat. No.: VC7939032

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1192-54-7 |

|---|---|

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | 2-oxocyclopentane-1-carbaldehyde |

| Standard InChI | InChI=1S/C6H8O2/c7-4-5-2-1-3-6(5)8/h4-5H,1-3H2 |

| Standard InChI Key | ZAIBWUAGAZIQMM-UHFFFAOYSA-N |

| SMILES | C1CC(C(=O)C1)C=O |

| Canonical SMILES | C1CC(C(=O)C1)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

2-Oxocyclopentane-1-carbaldehyde is defined by the molecular formula , as confirmed by PubChem and Chemsrc . The compound exists in stereoisomeric forms, with the (1S) enantiomer explicitly characterized by its InChIKey (ZAIBWUAGAZIQMM-YFKPBYRVSA-N) and SMILES notation (C1CC@HC=O) . The non-chiral form, identified by InChIKey ZAIBWUAGAZIQMM-UHFFFAOYSA-N, lacks stereochemical specificity .

Table 1: Key Identifiers of 2-Oxocyclopentane-1-carbaldehyde

| Property | Value/Descriptor | Source Citation |

|---|---|---|

| CAS Number | 1192-54-7 | |

| IUPAC Name | 2-oxocyclopentane-1-carbaldehyde | |

| Molecular Weight | 112.13 g/mol | |

| SMILES (Chiral) | C1CC@HC=O | |

| SMILES (Non-chiral) | C1CC(C(=O)C1)C=O | |

| InChIKey (Chiral) | ZAIBWUAGAZIQMM-YFKPBYRVSA-N | |

| InChIKey (Non-chiral) | ZAIBWUAGAZIQMM-UHFFFAOYSA-N |

Crystallographic and Conformational Analysis

X-ray crystallography of derivatives, such as (E)-N′-{[(1R,3R)-3-isopropyl-1-methyl-2-oxocyclopentyl]methylidene}-4-methylbenzenesulfonohydrazide, reveals that the cyclopentane ring adopts an envelope conformation . The flap atom (methylene group adjacent to the quaternary carbon) creates dihedral angles of 38.8° and 22.9° with the aromatic ring, influencing molecular packing and hydrogen-bonding interactions .

Physicochemical Properties

Thermal and Physical Constants

The compound exhibits a boiling point of 204.2°C at 760 mmHg and a flash point of 72.6°C . Conflicting reports exist regarding its melting point: one study cites 76–78°C under reduced pressure (15 mmHg) , while others omit this parameter . Its density of 1.2 g/cm³ suggests moderate compactness relative to similar aldehydes .

Table 2: Physical Properties of 2-Oxocyclopentane-1-carbaldehyde

| Property | Value | Conditions | Source Citation |

|---|---|---|---|

| Boiling Point | 204.2 ± 33.0°C | 760 mmHg | |

| Melting Point | 76–78°C | 15 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | Not specified | |

| Flash Point | 72.6 ± 22.4°C | Not specified |

Spectral Data

While explicit spectral data (e.g., IR, NMR) are absent in the provided sources, the synthetic utility of the compound is evident in its role as a β-keto aldehyde precursor. For instance, condensation with p-toluenesulfonyl hydrazide yields hydrazone derivatives detectable via NMR (δ 6.66–7.12 ppm for imine protons) .

Synthesis and Reactivity

Historical Synthetic Routes

Early syntheses of 2-oxocyclopentane-1-carbaldehyde involved ring-contraction strategies. A Brønsted acid-mediated -sigmatropic rearrangement of cis-piperitone oxide produced trans-3-isopropyl-1-methyl-2-oxocyclopentane-1-carbaldehyde, a derivative of the parent compound . This method highlights the compound’s accessibility from terpenoid precursors.

Modern Methodologies

Recent protocols utilize condensation reactions. For example, refluxing 2-oxocyclopentane-1-carbaldehyde with p-toluenesulfonyl hydrazide in methanol (353 K, 2.5 hours) forms hydrazones with E/Z isomerism (68:32 ratio) . Purification via flash chromatography (cyclohexane/ethyl acetate) yields isolable products .

Applications in Organic Synthesis

Building Block for Cyclopentyl Units

The compound’s bifunctional reactivity (ketone and aldehyde) enables its use in constructing cyclopentane-based architectures. In natural product synthesis, it serves as a precursor to prostaglandins and terpenoid derivatives .

Case Study: Hydrazone Formation

A 2015 study demonstrated its condensation with p-toluenesulfonyl hydrazide to form a U-shaped benzenesulfonohydrazide derivative . The product’s crystal structure revealed intermolecular N–H⋯O hydrogen bonds, stabilizing a chain-like lattice along the a-axis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume